molecular formula C9H8N2O2 B082702 (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime CAS No. 13208-98-5

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime

Cat. No.: B082702
CAS No.: 13208-98-5
M. Wt: 176.17 g/mol
InChI Key: CLCPDOODLNLAPB-UHFFFAOYSA-N
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Description

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is a compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This compound is derived from indole, a heterocyclic aromatic organic compound. The oxime group in this compound plays a crucial role in its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime typically involves the reaction of 5-methylisatin with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate isatin oxime, which then undergoes tautomerization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This compound has been shown to inhibit kinases and other proteins involved in cell signaling pathways, which contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is unique due to its specific structural features and the presence of the methyl group at the 5-position, which influences its chemical reactivity and biological activity. This compound’s ability to form stable oxime derivatives and its potential therapeutic applications make it distinct from other similar compounds .

Properties

IUPAC Name

5-methyl-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSDYOWXCHPWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418694
Record name (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13208-98-5
Record name (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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